1-(2-Oxoethyl)cyclopentane-1-carbonitrile
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Overview
Description
1-(2-Oxoethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C8H11NO It is characterized by a cyclopentane ring substituted with an oxoethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Oxoethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation to introduce the oxoethyl group . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxoethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The oxoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective for reducing the carbonitrile group.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxoethyl group under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Oxoethyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Oxoethyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the compound and its derivatives.
Comparison with Similar Compounds
1-(2-Oxoethyl)cyclopentane-1-carbonitrile can be compared with similar compounds such as:
2-Oxocyclopentanecarbonitrile: Similar structure but lacks the oxoethyl group, leading to different reactivity and applications.
Cyclopentanone: A simpler structure without the carbonitrile group, used in different synthetic applications.
Ethyl cyanoacetate: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(2-oxoethyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c9-7-8(5-6-10)3-1-2-4-8/h6H,1-5H2 |
InChI Key |
RJGIRZMHKUSFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC=O)C#N |
Origin of Product |
United States |
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